
GLP-1 receptor agonist 8
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glucagon-like peptide-1 receptor agonist 8 is a compound that mimics the action of the endogenous hormone glucagon-like peptide-1. This hormone is involved in the regulation of glucose metabolism and has been widely studied for its potential therapeutic applications, particularly in the treatment of type 2 diabetes and obesity .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of glucagon-like peptide-1 receptor agonist 8 typically involves peptide synthesis techniques. These methods include solid-phase peptide synthesis, which allows for the sequential addition of amino acids to a growing peptide chain. The reaction conditions often involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods: Industrial production of glucagon-like peptide-1 receptor agonist 8 may involve large-scale solid-phase peptide synthesis or solution-phase synthesis. These methods are optimized for high yield and purity, often involving automated synthesizers and rigorous purification processes such as high-performance liquid chromatography .
化学反应分析
Types of Reactions: Glucagon-like peptide-1 receptor agonist 8 can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are typically carried out to modify the peptide for improved stability, bioavailability, or activity .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substituting agents like alkyl halides. The reaction conditions are carefully controlled to ensure the desired modifications without degrading the peptide .
Major Products: The major products formed from these reactions are modified peptides with enhanced properties, such as increased resistance to enzymatic degradation or improved receptor binding affinity .
科学研究应用
Glucagon-like peptide-1 receptor agonist 8 has a wide range of scientific research applications. In chemistry, it is used to study peptide synthesis and modification techniques. In biology, it is used to investigate the role of glucagon-like peptide-1 in glucose metabolism and other physiological processes. In medicine, it is being explored as a potential treatment for type 2 diabetes, obesity, and other metabolic disorders . Additionally, it has applications in the pharmaceutical industry for the development of new therapeutic agents .
作用机制
The mechanism of action of glucagon-like peptide-1 receptor agonist 8 involves its binding to the glucagon-like peptide-1 receptor on the surface of target cells. This binding activates a signaling cascade that includes the activation of adenylate cyclase, leading to an increase in cyclic adenosine monophosphate levels. This, in turn, stimulates insulin secretion from pancreatic beta cells, inhibits glucagon release from alpha cells, and slows gastric emptying .
相似化合物的比较
Similar Compounds: Similar compounds to glucagon-like peptide-1 receptor agonist 8 include exenatide, liraglutide, dulaglutide, and semaglutide. These compounds also mimic the action of glucagon-like peptide-1 and are used in the treatment of type 2 diabetes and obesity .
Uniqueness: What sets glucagon-like peptide-1 receptor agonist 8 apart from these similar compounds is its specific amino acid sequence and modifications that may confer unique properties such as improved stability, bioavailability, or receptor binding affinity. These unique properties can make it more effective or suitable for certain therapeutic applications .
属性
分子式 |
C34H36ClFN6O4 |
|---|---|
分子量 |
647.1 g/mol |
IUPAC 名称 |
azanium;2-[[4-[(2R)-2-(4-chloro-2-fluorophenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidin-1-yl]methyl]-3-[(3-ethylimidazol-4-yl)methyl]benzimidazole-5-carboxylate |
InChI |
InChI=1S/C34H33ClFN5O4.H3N/c1-3-40-20-37-17-24(40)18-41-29-15-22(33(42)43)7-10-28(29)38-31(41)19-39-13-11-21(12-14-39)25-5-4-6-30-32(25)45-34(2,44-30)26-9-8-23(35)16-27(26)36;/h4-10,15-17,20-21H,3,11-14,18-19H2,1-2H3,(H,42,43);1H3/t34-;/m1./s1 |
InChI 键 |
AUGMAIOIARDJIQ-MDYNBEAQSA-N |
手性 SMILES |
CCN1C=NC=C1CN2C3=C(C=CC(=C3)C(=O)[O-])N=C2CN4CCC(CC4)C5=C6C(=CC=C5)O[C@@](O6)(C)C7=C(C=C(C=C7)Cl)F.[NH4+] |
规范 SMILES |
CCN1C=NC=C1CN2C3=C(C=CC(=C3)C(=O)[O-])N=C2CN4CCC(CC4)C5=C6C(=CC=C5)OC(O6)(C)C7=C(C=C(C=C7)Cl)F.[NH4+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R,4R,5S,8R,9S,12R,14R)-4,8,12-trimethyl-2,13-dioxatetracyclo[7.5.0.01,5.012,14]tetradecan-3-one](/img/structure/B12418525.png)
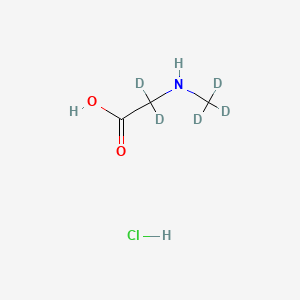
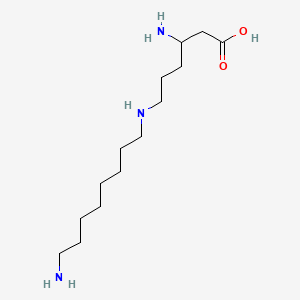
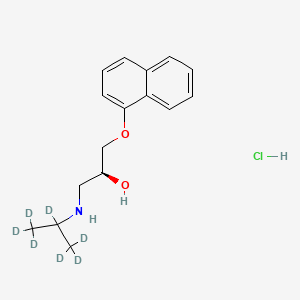


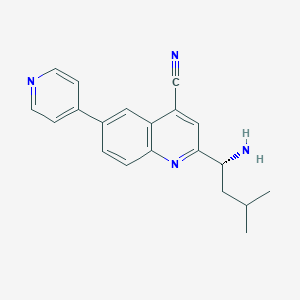

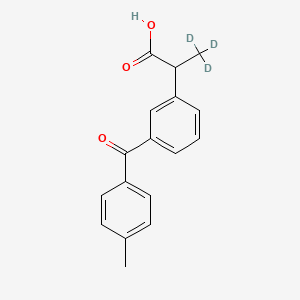
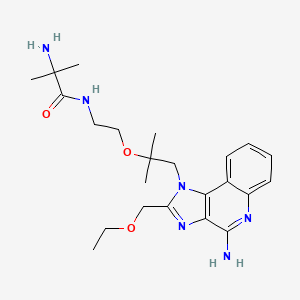
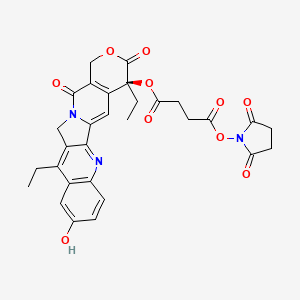
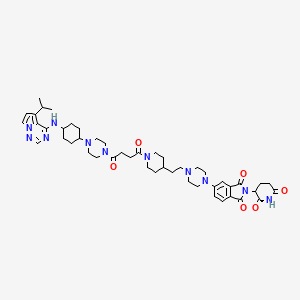
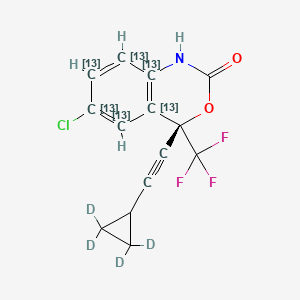
![6-(2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2S)-1-[[2-[4-(hydroxymethyl)anilino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide;2,2,2-trifluoroacetic acid](/img/structure/B12418594.png)
